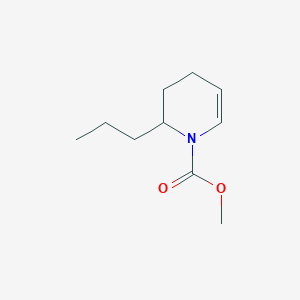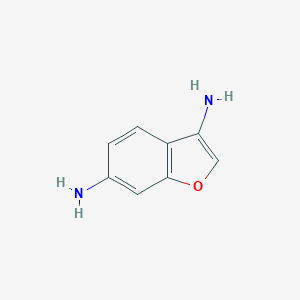![molecular formula C15H17N3O3 B061926 N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide CAS No. 178244-37-6](/img/structure/B61926.png)
N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Several methods have been reported for the synthesis of AIA, including the reaction of 2-amino-4-isopropylquinazoline with N-acethylacetamide, and the reaction of 2-amino-4-isopropylquinazoline with acetyl chloride in the presence of a base.Molecular Structure Analysis
The molecular formula of AIA is C15H17N3O3 . Its InChI isInChI=1S/C15H17N3O3/c1-9(2)14-16-13-8-6-5-7-12(13)15(21)18(14)17(10(3)19)11(4)20/h5-9H,1-4H3.
Scientific Research Applications
Peptidomimetic Building Blocks : N-(2-Amino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide and N-(2,4-diamino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide have been synthesized as novel peptidomimetic building blocks, which are useful in the development of new drugs and therapeutic agents (Marinko et al., 2000).
Cytotoxic Evaluation : Studies have shown that certain quinazolinone-1,3,4-oxadiazole derivatives exhibit remarkable cytotoxic activity against specific cancer cell lines, indicating potential applications in cancer treatment (Hassanzadeh et al., 2019).
Antimicrobial Activity : Various quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activities, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria (Pawar & Sweeti, 2020).
Anticancer Activity : Synthesized quinazolinone derivatives with thiazole and thiadiazole fragments have shown considerable cytotoxicity and anticancer activity against various cancer cell lines (Kovalenko et al., 2012).
Pesticidal Activities : Some quinazolinone derivatives have been found to exhibit significant pesticidal activities, indicating their potential use in agricultural applications (Misra & Gupta, 1982).
Antibacterial and Antifungal Activities : Newly synthesized quinazolinone derivatives have been characterized and evaluated for their antibacterial and antifungal activities, showing high effectiveness in some cases (El-Shenawy, 2017).
Anticonvulsant Activity : Research on new anticonvulsants has led to the development of quinazolinyl-acetamides that exhibit anticonvulsant effects in specific models, highlighting their potential therapeutic applications (Bunyatyan et al., 2020).
Properties
IUPAC Name |
N-acetyl-N-(4-oxo-2-propan-2-ylquinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-9(2)14-16-13-8-6-5-7-12(13)15(21)18(14)17(10(3)19)11(4)20/h5-9H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWKVEBFTVIGAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2C(=O)N1N(C(=O)C)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350873 |
Source


|
| Record name | N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178244-37-6 |
Source


|
| Record name | N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![L-Alaninamide,N-(ethoxycarbonyl)-L-alanyl-L-tyrosyl-L-valyl-N-[(1S)-2-carboxy-1-formylethyl]-(9CI)](/img/structure/B61843.png)


![3-(4-[(4-Fluorobenzyl)oxy]phenyl)acrylic acid](/img/structure/B61850.png)
![1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene](/img/structure/B61851.png)
![2-Bromo-5-chloro-3-methylbenzo[b]thiophene](/img/structure/B61854.png)




![6-Chloro-9-fluorobenz[g]isoquinoline-5,10-dione](/img/structure/B61863.png)
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1S-endo)-(9CI)](/img/structure/B61869.png)

![N-Butyl-3,4,5-trimethoxy-N-(8-methyl-8-aza-bicyclo[3.2.1]oct-2-en-3-yl)-benzamide](/img/structure/B61876.png)
